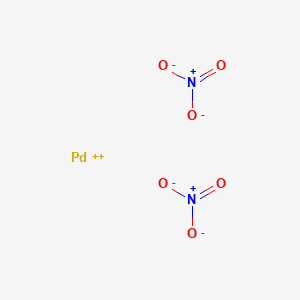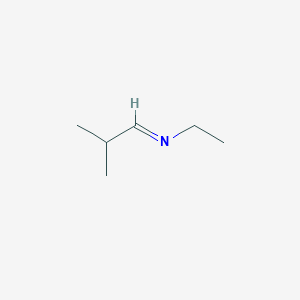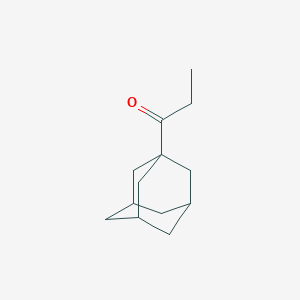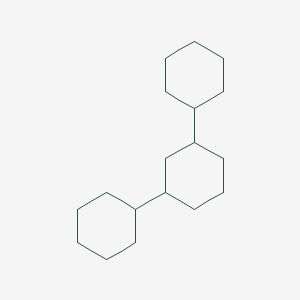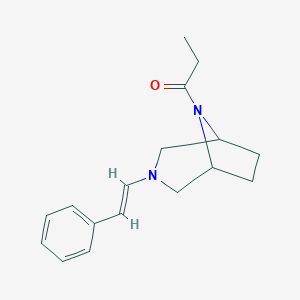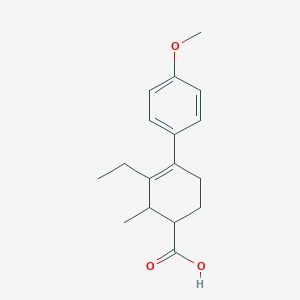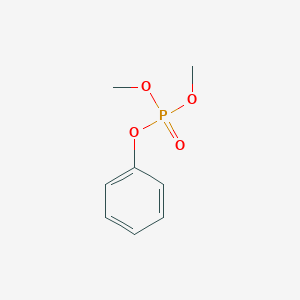
Dimethyl phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl phenyl phosphate (DMPP) is a chemical compound that is widely used in scientific research as a nitrification inhibitor. It is an effective tool for controlling nitrogen losses in agricultural and environmental systems. DMPP is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C9H13O4P and a molecular weight of 218.17 g/mol.
Mecanismo De Acción
Dimethyl phenyl phosphate inhibits the activity of nitrosomonas and nitrobacter by binding to their enzymes and disrupting their metabolic pathways. This leads to a decrease in the conversion of ammonia to nitrate, which reduces nitrogen losses and improves nitrogen use efficiency.
Efectos Bioquímicos Y Fisiológicos
Dimethyl phenyl phosphate has no significant biochemical or physiological effects on plants or animals. It is not toxic or harmful to humans or animals at the recommended application rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl phenyl phosphate is an effective tool for controlling nitrogen losses in agricultural and environmental systems. It is easy to apply and has no significant side effects. However, Dimethyl phenyl phosphate is not suitable for all types of soils and environments. It is important to conduct soil tests and evaluate the suitability of Dimethyl phenyl phosphate before application.
Direcciones Futuras
There are several future directions for research on Dimethyl phenyl phosphate. One area of research is the development of new formulations and application methods to improve the effectiveness of Dimethyl phenyl phosphate. Another area of research is the evaluation of the long-term effects of Dimethyl phenyl phosphate on soil health and microbial communities. Finally, research is needed to evaluate the environmental impact of Dimethyl phenyl phosphate and its potential for reducing greenhouse gas emissions.
Métodos De Síntesis
Dimethyl phenyl phosphate is synthesized by reacting phenol with phosphorus oxychloride and dimethylamine. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is purified by distillation and recrystallization to obtain pure Dimethyl phenyl phosphate.
Aplicaciones Científicas De Investigación
Dimethyl phenyl phosphate is widely used in scientific research to inhibit nitrification, which is the process by which ammonia is converted into nitrate. Nitrification is an important process in agricultural and environmental systems, but excessive nitrification can lead to nitrogen losses and environmental pollution. Dimethyl phenyl phosphate inhibits the activity of nitrosomonas and nitrobacter, which are the two bacteria responsible for nitrification.
Propiedades
Número CAS |
10113-28-7 |
|---|---|
Nombre del producto |
Dimethyl phenyl phosphate |
Fórmula molecular |
C8H11O4P |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
dimethyl phenyl phosphate |
InChI |
InChI=1S/C8H11O4P/c1-10-13(9,11-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
XTBBZRRBOAVBRA-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=CC=CC=C1 |
SMILES canónico |
COP(=O)(OC)OC1=CC=CC=C1 |
Otros números CAS |
10113-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



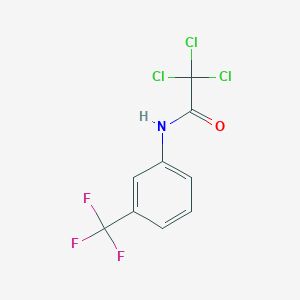
![Glycine, N-[(2-azido-1H-benzimidazol-1-yl)carbonyl]-, butyl ester](/img/structure/B167596.png)
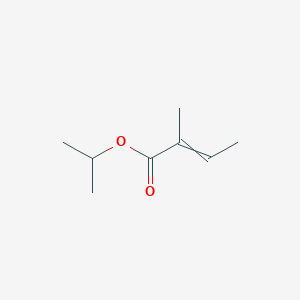
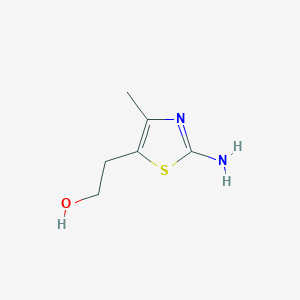
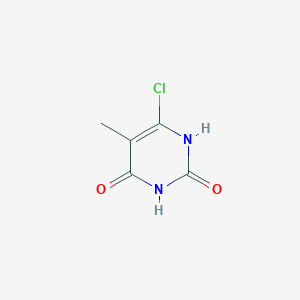
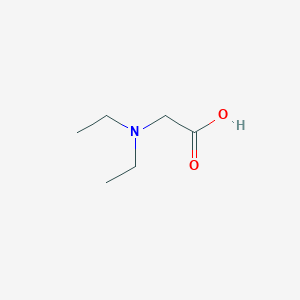

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
